molecular formula C25H24N4O2S2 B2796297 N-(2,4-dimethylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 954639-77-1

N-(2,4-dimethylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No. B2796297
CAS RN: 954639-77-1
M. Wt: 476.61
InChI Key: UAFXNWVHPAQBDV-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H24N4O2S2 and its molecular weight is 476.61. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thiophene Analogs and Carcinogenicity Evaluation

Thiophene analogs, sharing structural similarities with the compound due to aromatic rings and specific substituents, have been synthesized and evaluated for potential carcinogenicity. Studies, such as the one by Ashby et al. (1978), have reviewed the literature on thiophene analogs of carcinogens like benzidine and 4-aminobiphenyl, synthesized for evaluating their carcinogenic potential through in vitro assays, indicating an interest in understanding the biological activity and potential hazards of such compounds (Ashby et al., 1978).

Advanced Oxidation Processes for Compound Degradation

The advanced oxidation processes (AOPs) have been studied for their efficiency in degrading various compounds, including pharmaceuticals like acetaminophen. This approach could potentially apply to the degradation or modification of complex chemicals like "N-(2,4-dimethylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide" in environmental or laboratory settings, aiming to reduce their ecological footprint or alter their activity for further study. Qutob et al. (2022) provide an overview of the AOPs used for acetaminophen degradation, indicating pathways, by-products, and implications for environmental safety and compound management (Qutob et al., 2022).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S2/c1-15-5-10-20(16(2)13-15)27-22(30)14-32-23-12-11-21(28-29-23)24-17(3)26-25(33-24)18-6-8-19(31-4)9-7-18/h5-13H,14H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFXNWVHPAQBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

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